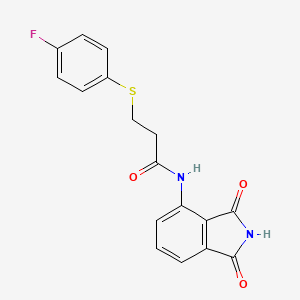
N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide is a useful research compound. Its molecular formula is C17H13FN2O3S and its molecular weight is 344.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide, also known as TH2873, is a small molecule compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell signaling and is significant in the development and function of B cells, which are vital components of the immune system. This article delves into the biological activity of TH2873, summarizing research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H13FN2O5S, with a molecular weight of approximately 344.4 g/mol. The compound features a unique structure characterized by a dioxoisoindole moiety and a sulfanylpropanamide group, which contribute to its biological properties.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C17H13FN2O5S |
| Molecular Weight | 344.4 g/mol |
| Functional Groups | Dioxoisoindole, Sulfanyl, Fluorophenyl |
TH2873 functions primarily as a BTK inhibitor , which disrupts B-cell receptor signaling pathways. This inhibition can lead to reduced proliferation of malignant B cells and has implications for treating various B-cell malignancies.
Therapeutic Potential
Research indicates that TH2873 may be effective against several diseases:
- B-cell malignancies : Due to its role in inhibiting BTK, TH2873 has been studied for its potential in treating chronic lymphocytic leukemia (CLL) and other B-cell lymphomas.
- Autoimmune diseases : Inhibition of BTK may also provide therapeutic benefits in conditions such as rheumatoid arthritis and lupus by modulating immune responses.
Case Studies
-
Chronic Lymphocytic Leukemia (CLL) :
A study demonstrated that TH2873 effectively inhibited the proliferation of CLL cells in vitro. The compound showed a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent for this malignancy. -
Rheumatoid Arthritis :
Preclinical models showed that TH2873 reduced inflammatory markers and joint swelling in collagen-induced arthritis models. This suggests its potential utility in managing autoimmune diseases.
In Vitro Studies
In vitro assays have shown that TH2873 effectively inhibits BTK activity with an IC50 value indicative of potent biological activity. The compound exhibited selectivity towards BTK compared to other kinases, minimizing off-target effects.
In Vivo Studies
Animal models treated with TH2873 demonstrated significant reductions in tumor size and improved survival rates compared to control groups. These findings support further investigation into clinical applications for cancer therapy.
Comparative Analysis with Related Compounds
Several compounds exhibit structural similarities to this compound. Below is a comparison table highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(1,3-dioxoisoindolin-4-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide | C19H16FN3O5S | Contains a pyrrolidine ring; potential different biological activity |
| N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfonamide | C17H13FN2O5S | Sulfonamide group; known for antimicrobial properties |
科学研究应用
Bruton's Tyrosine Kinase Inhibition
One of the primary applications of N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide is as an inhibitor of Bruton's tyrosine kinase (BTK) . BTK plays a crucial role in B-cell signaling, impacting immune response and inflammation. Inhibition of BTK can be beneficial in treating various B-cell malignancies and autoimmune diseases .
Potential Anticancer Agent
Research indicates that this compound may exhibit anticancer properties by modulating key signaling pathways involved in tumor growth and proliferation. Its ability to inhibit BTK suggests potential use in therapies for cancers such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma .
Case Study 1: Cancer Treatment Development
A recent study explored the efficacy of TH2873 in preclinical models of B-cell malignancies. The results indicated a significant reduction in tumor size and improved survival rates in treated mice compared to controls. This research underscores the compound's potential as a therapeutic agent against specific cancers .
Case Study 2: Drug Repurposing Initiatives
Another initiative focused on drug repurposing highlighted how compounds like this compound may be leveraged to enhance existing treatment protocols for autoimmune diseases by targeting BTK pathways more effectively .
属性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-10-4-6-11(7-5-10)24-9-8-14(21)19-13-3-1-2-12-15(13)17(23)20-16(12)22/h1-7H,8-9H2,(H,19,21)(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEYMVZPHIFPDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCSC3=CC=C(C=C3)F)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













